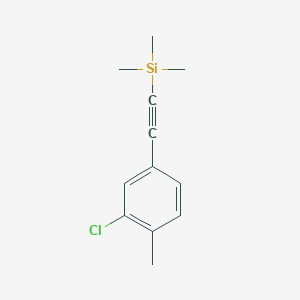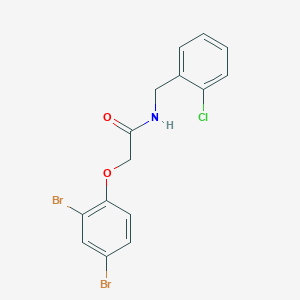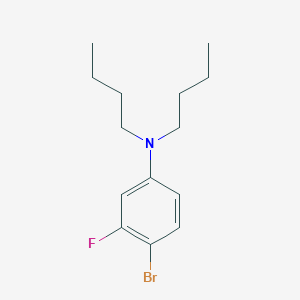
4-Bromo-N,N-dibutyl-3-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N,N-dibutyl-3-fluoroaniline is an organic compound with the molecular formula C12H18BrFN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by butyl groups, and the aromatic ring is substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-dibutyl-3-fluoroaniline typically involves the following steps:
N-Alkylation of Aniline: Aniline is first reacted with butyl bromide in the presence of a base such as potassium carbonate to form N,N-dibutylaniline.
Bromination: The N,N-dibutylaniline is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
Fluorination: Finally, the brominated product is treated with a fluorinating agent such as cesium fluoride or silver fluoride to introduce the fluorine atom at the meta position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvents like acetonitrile or methanol are often used to dissolve the reactants and facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N,N-dibutyl-3-fluoroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-N,N-dibutyl-3-fluoroaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Biological Studies: The compound is used in studies to understand the interactions of halogenated anilines with biological systems.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N,N-dibutyl-3-fluoroaniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-fluoroaniline: Similar structure but lacks the dibutyl groups on the nitrogen.
4-Bromo-N,N-dimethyl-3-fluoroaniline: Similar structure but with methyl groups instead of butyl groups.
4-Chloro-N,N-dibutyl-3-fluoroaniline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-N,N-dibutyl-3-fluoroaniline is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, along with the dibutyl groups on the nitrogen. This combination of substituents imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C14H21BrFN |
|---|---|
Peso molecular |
302.23 g/mol |
Nombre IUPAC |
4-bromo-N,N-dibutyl-3-fluoroaniline |
InChI |
InChI=1S/C14H21BrFN/c1-3-5-9-17(10-6-4-2)12-7-8-13(15)14(16)11-12/h7-8,11H,3-6,9-10H2,1-2H3 |
Clave InChI |
CGYZXCCXEYZLES-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=CC(=C(C=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


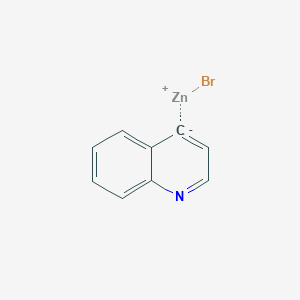
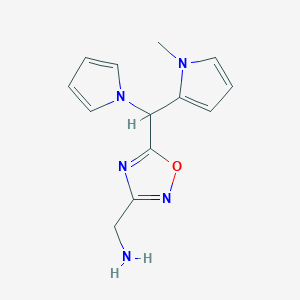
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)
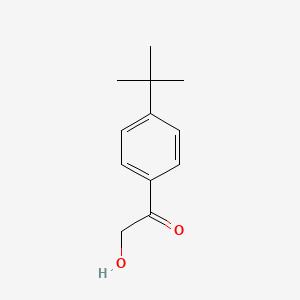
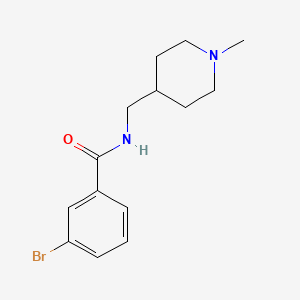
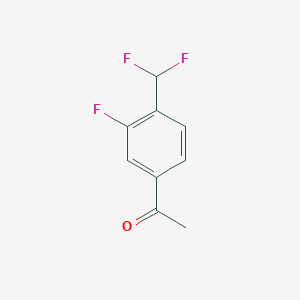
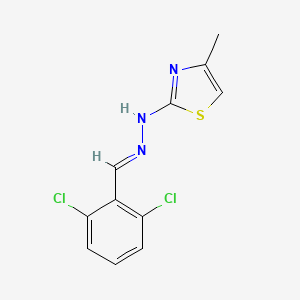
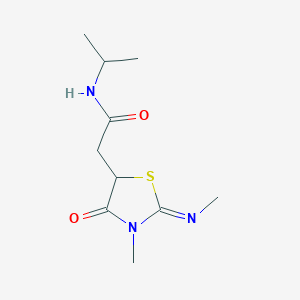

![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)
